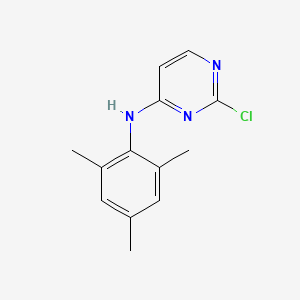

2-Chloro-N-mesitylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c1-8-6-9(2)12(10(3)7-8)16-11-4-5-15-13(14)17-11/h4-7H,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCLVBUDRUWRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224823 | |

| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244768-44-3 | |

| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244768-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,4,6-trimethylphenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N Mesitylpyrimidin 4 Amine and Its Core Structure

Strategies for the Construction of the 2-Chloropyrimidin-4-amine Framework

The foundational 2-chloropyrimidin-4-amine scaffold is typically assembled from readily available precursors, with significant research dedicated to controlling the selective placement of the chloro and amino functionalities.

Established Synthetic Routes to Halogenated Pyrimidine (B1678525) Amines

The synthesis of the key intermediate for this framework, 2,4-dichloropyrimidine (B19661), is well-established. A common industrial and laboratory-scale method involves the chlorination of uracil (B121893), which is a bio-based and accessible starting material. chemicalbook.comnih.gov This transformation is typically achieved by heating uracil with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or with other reagents like phosphorus pentachloride or thionyl chloride. chemicalbook.comgoogle.com

Once 2,4-dichloropyrimidine is obtained, the 2-chloropyrimidin-4-amine framework can be formed through a nucleophilic aromatic substitution (SNAr) reaction. In this step, an amine source, such as ammonia (B1221849) or a protected amine, is reacted with 2,4-dichloropyrimidine. The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position due to the electronic properties of the heterocyclic ring. researchgate.net However, under simple thermal conditions, these reactions can often lead to a mixture of C4 and C2 substituted isomers, which necessitates challenging purification steps. acs.org

Innovations in Regioselective Halogenation and Amination of Pyrimidine Rings

The primary challenge in synthesizing the 2-chloropyrimidin-4-amine framework is achieving high regioselectivity—the preferential reaction at the C4 position over the C2 position. Modern synthetic chemistry has introduced several innovative solutions to this problem.

The regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine ring is highly sensitive to electronic and steric effects. wuxiapptec.com The presence of an electron-withdrawing substituent at the C5 position generally enhances the inherent selectivity for substitution at the C4 position. nih.gov Conversely, studies have shown that electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Significant advancements have been made using transition metal catalysis. Palladium-catalyzed amination reactions have been developed that strongly favor the formation of the C4-substituted product. acs.org These reactions often employ a palladium source and a phosphine (B1218219) ligand to facilitate the coupling. For instance, a highly regioselective Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been shown to give excellent C4 selectivity. acs.org Interestingly, it was also found that for aromatic amines, the reaction can proceed with high regioselectivity without a catalyst if a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) is used to pre-form the anionic anilide nucleophile. acs.org

Other innovative approaches include the use of organocatalysts. A highly efficient and regioselective method for the SNAr amination of 2,4-dichloropyrimidine with weakly nucleophilic amines has been developed using sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts, facilitating chemoselective amination. researchgate.net

N-Arylation Techniques for Introducing the Mesityl Moiety

Direct N-Mesitylation via Condensation Reactions

A direct N-mesitylation can be achieved via a nucleophilic aromatic substitution (SNAr) reaction where mesitylamine acts as the nucleophile, attacking the more electrophilic C4 position of 2,4-dichloropyrimidine. This reaction leverages the intrinsic reactivity difference between the C4 and C2 positions. researchgate.net While feasible, this direct condensation may require elevated temperatures and can sometimes yield a mixture of the desired C4-aminated product and the isomeric C2-aminated byproduct, necessitating careful control of reaction conditions and subsequent purification. acs.org The steric bulk of the mesitylamine can also influence the reaction rate and selectivity.

Transition Metal-Catalyzed N-Arylation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and selectivity. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is a powerful method for the N-arylation of the pyrimidine core. The reaction typically involves coupling an aryl halide (2,4-dichloropyrimidine) with an amine (mesitylamine) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.org

The choice of ligand is crucial for the success of the reaction. Various generations of phosphine ligands, including sterically hindered biarylphosphines like BrettPhos and RuPhos, have been developed to improve catalyst performance, allowing for the coupling of a wide range of substrates under milder conditions. rug.nl For the synthesis of 2-Chloro-N-mesitylpyrimidin-4-amine, a Buchwald-Hartwig approach offers the potential for high regioselectivity, favoring the mono-amination at the C4 position to leave the C2-chloro substituent intact for potential further functionalization. Studies on related systems have demonstrated that palladium catalysis can cleanly provide C4-aminated products, whereas the exclusion of the catalyst leads to mixtures of isomers. acs.org

| Method | Key Reagents | Typical Selectivity | Reference |

|---|---|---|---|

| Uncatalyzed SNAr | Amine, Heat | Low to moderate (1:1 to 4:1 C4:C2 ratio) | acs.org |

| SNAr (Anionic Nucleophile) | Amine + Strong Base (e.g., LiHMDS) | High C4 selectivity for anilines (e.g., 97:3) | acs.org |

| Palladium-Catalyzed Amination | Amine, Pd Catalyst, Ligand, Base | High to excellent C4 selectivity | acs.org |

| Organocatalytic SNAr | Weakly nucleophilic amine, Na-sulfinate, TBAB | High C4 selectivity | researchgate.net |

Scalable Synthesis and Process Optimization for this compound

Translating a laboratory synthesis to an industrial, scalable process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, the choice between a direct SNAr condensation and a transition metal-catalyzed approach is a key process decision.

The direct SNAr route (Section 2.2.1) is attractive due to its avoidance of expensive and potentially toxic heavy metal catalysts and specialized ligands. However, it may suffer from lower regioselectivity, leading to difficult and costly purification processes to remove the unwanted C2 isomer. The reaction may also require higher temperatures, which increases energy costs and can lead to side reactions.

Minimizing Catalyst Loading: Reducing the amount of expensive palladium and phosphine ligand required without compromising reaction efficiency.

Catalyst and Ligand Selection: Choosing robust, commercially available, and less costly catalyst systems.

Reaction Conditions: Optimizing solvent, base, temperature, and reaction time to maximize throughput and yield while ensuring safety and minimizing waste.

Product Isolation: Developing an efficient and scalable protocol for isolating the pure product, which is facilitated by a highly selective reaction.

Chemoenzymatic Approaches for the Synthesis of Pyrimidine Derivatives

The integration of enzymatic methods into organic synthesis, known as a chemoenzymatic approach, offers a powerful strategy for the construction of complex molecules like pyrimidine derivatives under mild and selective conditions. These approaches often harness the high efficiency and selectivity of enzymes involved in natural metabolic pathways.

The primary routes for the biological synthesis of pyrimidines are the de novo and salvage pathways, both of which are orchestrated by a series of enzymes. creative-proteomics.comnumberanalytics.com In the de novo pathway, the pyrimidine ring is assembled from simple precursors such as bicarbonate, aspartate, and glutamine. creative-proteomics.com This multi-step enzymatic cascade is fundamental to producing the essential pyrimidine nucleotides required for the synthesis of DNA and RNA. microbenotes.com

Key enzymes in the de novo construction of the pyrimidine core include:

Carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II): This enzyme initiates the pathway by producing carbamoyl phosphate from glutamine, carbon dioxide, and ATP. youtube.com

Aspartate transcarbamoylase (ATCase): It catalyzes the condensation of carbamoyl phosphate with aspartate to yield carbamoyl aspartate, a crucial step in forming the pyrimidine framework. umich.edu

Dihydroorotase: This enzyme facilitates the cyclization of carbamoyl aspartate to form dihydroorotate (B8406146), effectively closing the pyrimidine ring. youtube.comumich.edu

Dihydroorotate dehydrogenase (DHODH): An oxidation step catalyzed by this mitochondrial enzyme converts dihydroorotate to orotate, the direct precursor to the first pyrimidine nucleotide. creative-proteomics.comumich.edu

While these enzymes are central to biosynthesis within organisms, their application in laboratory or industrial synthesis focuses on leveraging their specificity. A notable example of a targeted chemoenzymatic synthesis is the production of modified pyrimidine nucleosides. Research has demonstrated the successful synthesis of 2-seleno-uridine and 2-seleno-thymidine derivatives using thermostable nucleoside phosphorylases. chemrxiv.org This method employs a transglycosylation reaction where natural uridine (B1682114) or thymidine (B127349) acts as the sugar donor. chemrxiv.org The process was optimized by conducting the reactions at elevated temperatures (60 or 80 °C) and a pH of 9 under low-oxygen conditions to enhance the solubility and stability of the 2-seleno-nucleobases. chemrxiv.org Although a significant excess of the sugar donor was required, this biocatalytic route provided the desired selenium-containing nucleosides in isolated yields that compare favorably with traditional chemical methods. chemrxiv.org

Below is a data table summarizing the findings of the biocatalytic synthesis of 2-seleno pyrimidine nucleosides.

| Target Nucleoside | Enzyme System | Key Substrates | Reaction Conditions | Isolated Yield | Reference |

| 2-Se-Uridine | Thermostable Nucleoside Phosphorylases | 2-Se-Uracil, Uridine | 60-80 °C, pH 9, hypoxic | 6-40% | chemrxiv.org |

| 2-Se-Thymidine | Thermostable Nucleoside Phosphorylases | 2-Se-Thymine, Thymidine | 60-80 °C, pH 9, hypoxic | 6-40% | chemrxiv.org |

Other enzyme classes, such as lipases, have shown great potential in catalyzing the formation of various heterocyclic compounds, although their application in the direct construction of the pyrimidine ring is not as widely documented. Lipases are valued for their stability in organic solvents and their ability to catalyze reactions with high regio- and enantioselectivity, often without the need for cofactors. mdpi.com Their successful use in synthesizing other nitrogen-containing heterocycles suggests a potential for future development in pyrimidine synthesis.

Chemical Reactivity and Transformation Pathways of 2 Chloro N Mesitylpyrimidin 4 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the pyrimidine core of 2-Chloro-N-mesitylpyrimidin-4-amine. wikipedia.org This reaction involves the displacement of a leaving group, in this case, the chloride, by a nucleophile. wikipedia.org The pyrimidine ring, while aromatic, is rendered susceptible to nucleophilic attack due to the presence of electron-withdrawing nitrogen atoms. youtube.comresearchgate.net

Displacement of the C2 Chloro Group by Various Nucleophiles (e.g., amines, alkoxides, thiolates)

The chlorine atom at the C2 position of the pyrimidine ring is a good leaving group, facilitating its substitution by a range of nucleophiles. researchgate.net This reactivity is fundamental to the synthesis of diverse pyrimidine derivatives.

Amines: The reaction with various primary and secondary amines is a common transformation. nih.gov For instance, heating 2-chloropyridines with amines can lead to the formation of the corresponding amino-substituted pyridines. youtube.com This type of reaction is crucial for synthesizing compounds with potential biological activity. nih.govnih.gov

Alkoxides and Thiolates: While specific examples with this compound are not detailed in the provided results, the general principle of SNAr on chloro-substituted pyrimidines suggests that alkoxides (RO-) and thiolates (RS-) can also act as effective nucleophiles to displace the C2 chloride.

The general conditions for these reactions often involve heating the reactants in a suitable solvent, sometimes with a base to neutralize the HCl formed during the reaction. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The C-Cl bond in this compound can be activated by a palladium catalyst to participate in various coupling reactions. wikipedia.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used in the synthesis of biaryls and other conjugated systems. nih.gov Although direct examples with this compound are not prevalent in the search results, the general applicability of Suzuki coupling to aryl chlorides suggests its potential for modifying this compound. capes.gov.br

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling cycle |

| Base | K₂CO₃, Cs₂CO₃, or TMSOK nih.gov | Activates the organoboron reagent |

| Solvent | Toluene, DME, or 1,4-dioxane (B91453) nih.gov | Provides the reaction medium |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of alkynyl-substituted aromatic compounds. organic-chemistry.orgresearchgate.net The reaction is typically carried out under mild conditions with a base like an amine, which can also serve as the solvent. wikipedia.org

Table 2: Typical Sonogashira Coupling Reaction Parameters

| Component | Example Reagent/Condition | Role |

| Aryl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Facilitates the reaction |

| Base | Triethylamine (B128534), Diethylamine | Neutralizes byproduct and can act as solvent |

| Solvent | THF, DMF | Reaction medium |

Heck and Stille Coupling Reactions

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While aryl chlorides can be challenging substrates, advancements in catalyst systems have expanded the scope of the Heck reaction. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org It is a versatile C-C bond-forming reaction, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.orglibretexts.org The reactivity of the halide in Stille coupling generally follows the trend I > Br > Cl. wikipedia.org

Reactivity and Derivatization of the N-Mesityl-amino Functionality

The secondary amine functionality in this compound serves as a key site for various derivatization reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, although its reactivity is somewhat tempered by the steric hindrance imposed by the adjacent bulky mesityl group.

Acylation, Sulfonylation, and Carbamoylation Reactions

The N-mesityl-amino group can undergo acylation, sulfonylation, and carbamoylation to form the corresponding amides, sulfonamides, and ureas. These reactions typically involve the treatment of this compound with an appropriate acylating, sulfonylating, or carbamoylating agent in the presence of a base to neutralize the acid byproduct.

Acylation: The reaction with acyl halides or anhydrides introduces an acyl group onto the nitrogen atom. The steric bulk of the mesityl group can influence the reaction conditions required. While direct acylation of similar, less hindered aminopyrimidines is common, the presence of the mesityl group might necessitate more forcing conditions or the use of more reactive acylating agents. The use of a non-nucleophilic base like pyridine (B92270) or triethylamine is typical.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the parent amine with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting sulfonamides are often stable, crystalline solids.

Carbamoylation: The formation of urea (B33335) derivatives can be achieved through reaction with isocyanates or carbamoyl (B1232498) chlorides. The reaction with an isocyanate is often spontaneous, driven by the formation of a stable urea linkage.

| Reagent Type | General Reagent | Product Type | Typical Conditions |

| Acylating Agent | R-COCl, (R-CO)₂O | N-Acyl derivative | Base (e.g., Pyridine, Et₃N), Inert Solvent (e.g., DCM, THF), 0 °C to reflux |

| Sulfonylating Agent | R-SO₂Cl | N-Sulfonyl derivative | Base (e.g., Pyridine, Et₃N), Inert Solvent (e.g., DCM, THF), 0 °C to reflux |

| Carbamoylating Agent | R-NCO, R₂N-COCl | N-Carbamoyl derivative (Urea) | Inert Solvent (e.g., THF, Toluene), Room temperature to reflux |

This table presents generalized conditions based on standard organic transformations of N-arylamines.

Alkylation and Reductive Alkylation of the Amino Nitrogen

Alkylation: Direct N-alkylation of the secondary amine with alkyl halides can be challenging due to the potential for over-alkylation to form a quaternary ammonium (B1175870) salt and the competing nucleophilic substitution at the C2 position of the pyrimidine ring. However, under carefully controlled conditions, mono-alkylation can be achieved. The use of a strong, non-nucleophilic base can facilitate the deprotonation of the amine, enhancing its nucleophilicity for the subsequent reaction with an alkyl halide.

Reductive Alkylation: A more controlled method for introducing an alkyl group is through reductive amination. This two-step, one-pot procedure involves the initial formation of an iminium ion by reacting the amine with an aldehyde or a ketone, followed by in-situ reduction with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method offers greater selectivity and avoids the issue of over-alkylation.

| Method | Reagents | Product | Key Features |

| Direct Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | Tertiary Amine | Potential for over-alkylation and side reactions. |

| Reductive Alkylation | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | High selectivity, mild conditions, broad substrate scope. |

This table outlines common methods for N-alkylation of secondary amines.

Electrophilic Aromatic Substitution on the Mesityl Moiety

The mesityl group, being an electron-rich aromatic ring due to the three activating methyl groups, is susceptible to electrophilic aromatic substitution. However, the positions ortho and para to the amino group are already substituted with methyl groups. Therefore, any further substitution would have to occur at the remaining aromatic C-H bonds, which are sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the amino group, even when attached to the pyrimidine ring, would influence the position of substitution. However, the severe steric hindrance from the two ortho-methyl groups and the pyrimidine moiety makes such reactions on the mesityl ring of this compound challenging and likely to require harsh reaction conditions. Often, direct functionalization of the pre-formed mesityl-substituted aniline (B41778) is a more viable synthetic strategy before its condensation with the pyrimidine core.

Functionalization at Other Positions of the Pyrimidine Ring (e.g., C5, C6)

The pyrimidine ring in this compound is electron-deficient, making it generally unreactive towards electrophilic substitution. However, the C5 position can be susceptible to certain electrophilic attacks, especially if activating groups are present. More commonly, functionalization at the C5 and C6 positions is achieved through other means.

For instance, lithiation followed by quenching with an electrophile can introduce substituents at these positions. The directing effect of the existing substituents would play a crucial role in determining the site of metalation.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the nitrogen atoms of the pyrimidine ring and the amino group can potentially direct the metalation to adjacent positions.

The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures can lead to the deprotonation of one of the C-H bonds on the pyrimidine ring, typically at the C5 or C6 position. The resulting lithiated species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups. For example, quenching the lithiated intermediate with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide would give a carboxylic acid after workup.

The regioselectivity of the lithiation can be influenced by the choice of base, solvent, temperature, and the presence of additives. The steric bulk of the mesityl group would also play a significant role in directing the approach of the base.

| Position of Lithiation | Directing Group | Common Base | Potential Electrophiles | Resulting Functional Group |

| C5 | Amino Group (N4) | LDA, n-BuLi | R-CHO, CO₂, R-X | Alcohol, Carboxylic Acid, Alkyl/Aryl |

| C6 | Pyrimidine Nitrogen (N1) | LDA, n-BuLi | R-CHO, CO₂, R-X | Alcohol, Carboxylic Acid, Alkyl/Aryl |

This table illustrates potential metalation strategies and subsequent functionalization based on the reactivity of similar heterocyclic systems.

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Mesitylpyrimidin 4 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. For 2-Chloro-N-mesitylpyrimidin-4-amine, this technique would provide crucial information regarding its conformation, intermolecular interactions, and crystalline packing.

Conformational Analysis and Torsion Angles within the Molecule

Table 1: Predicted Torsion Angles for this compound This table presents predicted values based on the analysis of related structures.

| Torsion Angle | Description | Predicted Value (°) |

|---|---|---|

| Cl-C2-N1-C6 | Defines the planarity of the pyrimidine (B1678525) ring. | Near 0 |

Intermolecular Interactions: Hydrogen Bonding Networks and Their Patterns

The secondary amine group (–NH–) in this compound is capable of forming intermolecular hydrogen bonds, which are fundamental to its crystal packing. The amine hydrogen can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring (N1 and N3) can serve as acceptors. In the crystal structure of the closely related 2-chloropyrimidin-4-amine, molecules are observed to form inversion dimers through pairs of N–H···N hydrogen bonds. researchgate.net It is plausible that this compound would exhibit a similar hydrogen bonding motif. However, the bulky mesityl group might introduce steric constraints that could lead to different or more complex hydrogen-bonding networks.

Table 2: Predicted Hydrogen Bond Parameters in the Crystal Structure of this compound This table outlines the expected characteristics of hydrogen bonds based on analogous compounds.

| Donor (D) | Acceptor (A) | Interaction Type | Predicted D···A Distance (Å) |

|---|

Aromatic Stacking Interactions (e.g., Pi-Pi Interactions involving pyrimidine and mesityl rings)

Aromatic stacking interactions, arising from the attractive forces between π-electron clouds, are expected to play a role in the crystal structure of this compound. nih.gov Both the pyrimidine and mesityl rings can participate in these interactions. The specific geometry of these π-π stacking interactions, which can be parallel-displaced or T-shaped, will be influenced by the steric demands of the mesityl group and the electronic nature of the chloro-substituted pyrimidine ring. In a related pyrimidine salt, π-π stacking interactions were noted with a minimum ring centroid separation of 3.7707(12) Å. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HSQC, and HMBC, would be necessary for a complete assignment of all proton and carbon signals. The ¹H NMR spectrum would provide information on the chemical environment of the protons, while the ¹³C NMR spectrum would reveal the carbon framework. Furthermore, variable-temperature NMR studies could be employed to investigate dynamic processes, such as hindered rotation around the C-N bond between the pyrimidine ring and the amino group. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. The fragmentation pattern obtained from techniques such as electron ionization (EI) or electrospray ionization (ESI) provides valuable structural information. Key fragmentation pathways for this molecule would likely include the loss of the chlorine atom, cleavage of the bond between the pyrimidine ring and the amine linker, and fragmentation of the mesityl group. Analysis of related 2-aminopyrimidine (B69317) derivatives has shown characteristic fragmentation patterns that aid in their structural elucidation. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of a compound. For this compound, the FT-IR spectrum is expected to display a characteristic N-H stretching band for the secondary amine in the region of 3300–3500 cm⁻¹. Other prominent bands would correspond to the aromatic C-H and C=C/C=N stretching vibrations of the pyrimidine and mesityl rings. The C-Cl stretching vibration is anticipated to appear in the lower frequency region of the spectrum. The characterization of other 2-aminopyrimidine derivatives has shown distinct N-H stretching frequencies, which supports these predictions. ajol.info

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table provides an estimation of the vibrational frequencies based on known functional group absorptions.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Ring Stretch | 1500 - 1650 |

Computational and Theoretical Investigations of 2 Chloro N Mesitylpyrimidin 4 Amine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 2-Chloro-N-mesitylpyrimidin-4-amine. These calculations can elucidate the molecule's stability, reactivity, and various spectroscopic features with a high degree of accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich mesityl ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine (B1678525) ring, particularly at the carbon atom bonded to the chlorine, suggesting this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across the molecule. nih.gov In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrimidine ring and the chlorine atom, highlighting their nucleophilic character. nih.govnih.gov Regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the amino group and the methyl groups of the mesityl ring, indicating their electrophilic character. nih.gov This map is instrumental in predicting how the molecule will interact with other polar molecules or ions.

A detailed analysis of the charge distribution reveals the partial charges on each atom, which is a result of the differences in electronegativity and resonance effects within the molecule. The nitrogen atoms in the pyrimidine ring and the chlorine atom are expected to carry partial negative charges, while the carbon atom at the C2 position, bonded to both a nitrogen and the chlorine, will have a significant partial positive charge. This charge distribution is a key factor in determining the molecule's dipole moment and its interaction with solvents and other molecules.

Bond order analysis provides insight into the nature of the chemical bonds within this compound. The bonds within the aromatic pyrimidine and mesityl rings will exhibit partial double bond character. The C-Cl bond is expected to be a single bond, weakened by the electron-withdrawing nature of the pyrimidine ring, making it susceptible to nucleophilic substitution. The C-N bond connecting the mesityl group to the pyrimidine ring will also have some degree of double bond character due to resonance, which can lead to hindered rotation around this bond.

Reaction Mechanism Studies and Transition State Analysis for Key Transformations

A significant reaction for this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. wuxiapptec.comwuxiapptec.com Computational studies can model the entire reaction pathway, identifying the transition state and any intermediate structures, such as the Meisenheimer complex. nih.gov

By calculating the activation energy, which is the energy difference between the reactants and the transition state, the rate of the reaction can be predicted. Transition state analysis provides detailed information about the geometry of the molecule at the peak of the reaction barrier, offering a deeper understanding of the factors that control the reaction's feasibility and regioselectivity. For instance, the presence of the electron-donating amino group at the C4 position can influence the reactivity of the C2 position.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a rotatable single bond between the pyrimidine ring and the N-mesityl group allows for different spatial arrangements, or conformations, of this compound. nih.gov The steric hindrance caused by the bulky mesityl group can significantly influence the preferred conformation. researchgate.netrsc.org

A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle of the C-N bond and calculating the energy at each step. This map reveals the energy minima, which correspond to the most stable conformations, and the energy barriers to rotation between them. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule and is essential for accurate predictions of its properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can predict various spectroscopic parameters with a high degree of accuracy, which is invaluable for the structural elucidation of this compound. nih.govnmrdb.org

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. youtube.comyoutube.com These predictions are based on the calculated magnetic shielding of each nucleus. By comparing the predicted spectrum with experimental data, the assignment of peaks to specific atoms can be confirmed. A hypothetical table of predicted chemical shifts is presented below.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyrimidine-H5 | 7.8 - 8.2 | 110 - 115 |

| Pyrimidine-H6 | 8.5 - 8.9 | 155 - 160 |

| Mesityl-CH | 6.8 - 7.2 | 135 - 140 |

| Mesityl-CH3 | 2.1 - 2.5 | 18 - 22 |

| NH | 8.0 - 9.0 | - |

| Pyrimidine-C2 | - | 158 - 162 |

| Pyrimidine-C4 | - | 160 - 164 |

| Pyrimidine-C5 | - | 108 - 112 |

| Pyrimidine-C6 | - | 157 - 161 |

| Mesityl-C1 | - | 130 - 135 |

| Mesityl-C2,6 | - | 138 - 142 |

| Mesityl-C3,5 | - | 128 - 132 |

| Mesityl-C4 | - | 135 - 140 |

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This provides a detailed picture of the molecule's vibrational dynamics.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

In an MD simulation, the molecule is placed in a simulated solvent box, and the trajectories of all atoms are calculated by solving Newton's equations of motion. This allows for the observation of how the molecule behaves in a more realistic environment, including how it rotates, vibrates, and interacts with its surroundings. Such simulations are particularly useful for understanding how the solvent might influence the molecule's conformation and reactivity.

Applications of 2 Chloro N Mesitylpyrimidin 4 Amine As a Building Block in Chemical Research

A Gateway to Novel Heterocyclic Systems

The inherent reactivity of the C-Cl bond in 2-chloropyrimidines makes them excellent precursors for the construction of more complex heterocyclic structures. This reactivity is the foundation for their role in creating novel fused pyrimidine (B1678525) systems and intricate polyheterocyclic architectures.

Crafting Fused Pyrimidine Systems

The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the subsequent cyclization to form fused ring systems. By reacting 2-Chloro-N-mesitylpyrimidin-4-amine with bifunctional nucleophiles, chemists can construct a diverse array of fused pyrimidines, such as pyrazolo[4,3-d]pyrimidines or pyrido[2,3-d]pyrimidines. These fused systems are of significant interest due to their presence in many biologically active molecules. The general strategy involves the displacement of the chloride followed by an intramolecular reaction to close the new ring.

Building Complex Polyheterocyclic Architectures

Beyond simple fused systems, the step-wise and controlled reactivity of the chloropyrimidine moiety allows for the assembly of more elaborate polyheterocyclic architectures. Starting with this compound, a sequence of reactions, including cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, can be employed to introduce different heterocyclic units. This modular approach enables the systematic construction of complex, three-dimensional structures with potential applications in materials science and medicinal chemistry.

A Precursor for Advanced Organic Materials

The electronic properties of the pyrimidine ring, combined with the potential for functionalization, make this compound an intriguing candidate as a precursor for advanced organic materials with tailored electronic and photophysical properties.

Towards Organic Electronic and Optoelectronic Materials

While direct application of this compound in phosphorescent organic light-emitting diodes (PhOLEDs) is not extensively documented, its derivatives hold potential. The pyrimidine core is electron-deficient, a desirable characteristic for host materials in PhOLEDs. The chlorine atom can be substituted with various aromatic or heterocyclic groups to tune the electronic properties, such as the HOMO/LUMO energy levels and triplet energy, which are crucial for efficient energy transfer to phosphorescent guest emitters. The bulky mesityl group could also play a role in preventing intermolecular aggregation, which can lead to luminescence quenching.

Synthesizing Polymers and Supramolecular Assemblies

The difunctional nature of this compound, with its reactive chlorine and the N-H group of the amine, makes it a potential monomer for the synthesis of novel polymers. Polycondensation reactions could lead to the formation of polymers incorporating the pyrimidine unit into the main chain, potentially endowing the material with unique thermal and electronic properties. Furthermore, the hydrogen bonding capabilities of the amino group and the potential for π-π stacking of the pyrimidine and mesityl rings could be exploited in the design of self-assembling supramolecular structures.

An Intermediate in Agrochemical Research

In the realm of agrochemical research, pyrimidine derivatives are known to exhibit a wide range of biological activities. The structural motif of 2-aminopyrimidine (B69317) is found in a number of commercial and investigational agrochemicals.

Although specific examples of agrochemicals derived directly from this compound are not readily found in public literature, its potential as an intermediate is clear. The chlorine atom provides a convenient point for modification, allowing for the synthesis of a library of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. The mesityl group, while adding steric bulk, could also contribute to the compound's lipophilicity, which can be a critical factor in its uptake and transport within a target organism. The general relevance of 2-chloropyrimidin-4-amine as a building block in agrochemistry suggests that its N-mesityl derivative could be a valuable tool for researchers in this field. researchgate.net

Design and Synthesis of Novel Scaffolds with Potential Agrochemical Utility

The constant need for new and effective agrochemicals to ensure food security drives significant research into novel molecular scaffolds. The pyrimidine core is a well-established pharmacophore in many commercial pesticides. The strategic incorporation of the this compound unit allows for the systematic exploration of new chemical space in the quest for next-generation crop protection agents.

While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available research, the general principles of its application can be inferred from the broader field of pyrimidine-based agrochemical synthesis. The chlorine atom at the 2-position of the pyrimidine ring is a key reactive handle. It readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This versatility enables the synthesis of large libraries of derivatives, which can then be screened for biological activity against various agricultural pests and pathogens.

The mesityl group (2,4,6-trimethylphenyl) attached to the amino group at the 4-position plays a crucial role in influencing the physicochemical properties of the resulting molecules. Its bulky nature can impact solubility, stability, and bioavailability. Furthermore, the steric hindrance provided by the mesityl group can influence the binding affinity and selectivity of the final compound towards its biological target in a pest or plant pathogen, potentially leading to improved efficacy and a more favorable toxicological profile.

The general synthetic strategy for creating novel agrochemical scaffolds from this compound would involve the displacement of the chloro group with various nucleophiles. These could include, but are not limited to, alcohols, thiols, and secondary amines, leading to the formation of new ether, thioether, or amino linkages, respectively. Each new derivative presents a unique combination of structural features that could translate into desirable agrochemical properties, such as fungicidal, herbicidal, or insecticidal activity.

Utility in Medicinal Chemistry Research and Drug Discovery Endeavors

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in the structure of numerous approved drugs. The ability of this compound to serve as a versatile precursor makes it a compound of significant interest in the pursuit of new therapeutic agents.

Synthesis of Potential Therapeutic Agents and Pharmacologically Relevant Scaffolds

The synthetic utility of this compound in medicinal chemistry mirrors its application in agrochemical research. The reactive chlorine atom is the primary site for chemical modification, enabling the construction of diverse molecular frameworks. By reacting this building block with a variety of nucleophiles, medicinal chemists can generate libraries of compounds for screening against a wide range of biological targets implicated in human diseases.

For instance, the displacement of the chlorine with different amines, alcohols, or thiols can lead to the creation of novel pyrimidine derivatives. These new compounds can then be evaluated for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment, or as modulators of other important enzyme families or receptor systems. The mesityl group, in this context, can influence the compound's metabolic stability and pharmacokinetic profile, which are critical parameters in drug development.

While specific therapeutic agents directly synthesized from this compound are not prominently featured in the current literature, the potential for its use is clear. The modular nature of its reactivity allows for a systematic structure-activity relationship (SAR) study, where the effect of different substituents on biological activity can be methodically investigated.

Exploration of Pyrimidine Derivatives for Interaction with Biological Targets

The derivatives synthesized from this compound are prime candidates for investigation into their interactions with various biological targets. The pyrimidine core itself is known to mimic the structure of endogenous nucleobases, allowing it to interact with a wide array of proteins, including enzymes and receptors.

The nature of the substituent introduced at the 2-position, replacing the chlorine atom, will largely dictate the specific biological target with which the molecule interacts. For example, the introduction of a carefully selected side chain could lead to a compound that binds to the active site of a specific enzyme, thereby inhibiting its function. Similarly, modifications can be designed to promote binding to a particular receptor, either activating or blocking its signaling pathway.

Future Research Directions and Emerging Avenues for 2 Chloro N Mesitylpyrimidin 4 Amine

Development of Highly Chemo- and Regioselective Functionalization Strategies

The inherent reactivity of the pyrimidine (B1678525) ring, particularly when substituted with a halogen like chlorine, presents both an opportunity and a challenge for chemists. researchgate.net A primary focus of future research will be the development of sophisticated strategies for the selective functionalization of 2-Chloro-N-mesitylpyrimidin-4-amine. This involves precisely targeting specific positions on the pyrimidine core to build molecular complexity in a controlled manner.

Current methods often rely on the differential reactivity of the C2-chloro and C4-amino groups. However, achieving high regioselectivity, especially when functionalizing the carbon-hydrogen (C-H) bonds of the pyrimidine or the mesityl ring, remains a significant hurdle. Future work will likely explore advanced catalytic systems, including transition-metal catalysts, to enable selective C-H activation. mdpi.comnih.gov By using directing groups or specialized ligands, researchers aim to steer the reaction to a single desired position, avoiding the formation of unwanted isomers. rsc.org Another promising avenue is the use of orthogonal protecting groups, which would allow for the stepwise modification of different parts of the molecule without interference. digitellinc.com

The development of such precise functionalization techniques will be crucial for synthesizing complex derivatives with tailored properties for applications in drug discovery and materials science. digitellinc.com

Implementation of Sustainable and Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing pyrimidine derivatives often involve harsh reagents, toxic solvents, and multiple energy-intensive steps, posing environmental and economic challenges. rasayanjournal.co.in Consequently, a major thrust of future research is the integration of green and sustainable chemistry principles into the synthesis of this compound and its derivatives.

This includes the exploration of alternative energy sources such as microwave irradiation and ultrasonication, which can significantly accelerate reaction times and improve yields while reducing energy consumption. nih.govnih.govbenthamdirect.com The use of environmentally benign solvents, or even solvent-free reaction conditions, is another key area of focus. rasayanjournal.co.in Furthermore, the development of catalytic multicomponent reactions, where three or more reactants are combined in a single step to form the desired product, offers a highly efficient and atom-economical approach to pyrimidine synthesis. benthamdirect.com

Biocatalysis, which employs enzymes to carry out chemical transformations, is also poised to play a larger role. Enzymes can offer unparalleled selectivity under mild conditions, further reducing the environmental footprint of synthetic processes. The ultimate goal is to develop synthetic routes that are not only efficient and high-yielding but also safe, sustainable, and economically viable. rasayanjournal.co.in

Exploration of Photoredox Catalysis and Electrochemistry in Derivatization

In recent years, photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering unique pathways for bond formation that are often difficult to achieve through traditional methods. mdpi.com The application of these techniques to the derivatization of this compound is a burgeoning area of research.

Photoredox catalysis, which uses visible light to drive chemical reactions, can enable novel C-H functionalization and cross-coupling reactions under mild conditions. rsc.orgacs.org This method can generate highly reactive radical intermediates that can participate in a variety of transformations, opening up new avenues for modifying the pyrimidine core. mdpi.com

Similarly, electrochemistry provides a reagent-free method for oxidation and reduction, allowing for precise control over the reaction conditions. nih.govacs.org By applying an electrical potential, chemists can generate reactive species and drive reactions that would otherwise require harsh chemical oxidants or reductants. The synergistic combination of photoredox catalysis and electrochemistry, known as photoelectrocatalysis, is also being explored for the synthesis of complex pyrimidine-based structures. rsc.org These innovative approaches are expected to significantly expand the accessible chemical space for this compound derivatives.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large libraries of diverse compounds for drug screening and materials discovery has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. researchgate.netyoutube.com Integrating the synthesis of this compound and its derivatives into these platforms is a critical future direction.

Automated systems can perform a large number of reactions in parallel, rapidly exploring a wide range of reaction conditions and building blocks. chemrxiv.orgbohrium.com This allows for the efficient optimization of reaction protocols and the rapid generation of compound libraries for biological or materials screening. acs.org By combining HTE with advanced analytical techniques and machine learning algorithms, researchers can quickly identify promising lead compounds and refine their properties. youtube.com

The development of robust and reliable synthetic methods that are amenable to automation will be key to fully leveraging the power of these platforms. This includes the use of flow chemistry, where reagents are continuously mixed and reacted in a flowing stream, offering precise control over reaction parameters and facilitating scale-up. acs.org

Discovery of Novel Reactivity Patterns and Unconventional Transformation Pathways

While the basic reactivity of 2-chloropyrimidines is relatively well-understood, there is still much to be discovered about the more subtle and unconventional transformation pathways of molecules like this compound. nih.gov Future research will focus on uncovering novel reactivity patterns that can be exploited to create unique molecular architectures.

This could involve exploring reactions that lead to ring-opening, ring-expansion, or rearrangement of the pyrimidine core, providing access to entirely new heterocyclic systems. researchgate.net The unique electronic properties of the pyrimidine ring, influenced by the chloro and mesityl-amino substituents, could also be harnessed to drive unexpected reactions. For instance, the investigation of dearomatization reactions could lead to the synthesis of three-dimensional structures with interesting biological or material properties.

The discovery of such novel transformations will not only expand the synthetic chemist's toolbox but also provide access to new classes of compounds with potentially valuable applications.

Interdisciplinary Research with Materials Science and Chemical Biology for New Applications

The future of this compound is not confined to the realm of synthetic organic chemistry. Its potential will be fully realized through interdisciplinary collaborations with materials scientists and chemical biologists.

In materials science, pyrimidine derivatives are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The ability to tune the electronic properties of this compound through chemical modification makes it an attractive building block for the development of new functional materials.

In chemical biology, pyrimidine derivatives are widely used as scaffolds for the development of bioactive compounds, including enzyme inhibitors and chemical probes to study biological processes. nih.govresearchgate.net The strategic functionalization of this compound could lead to the discovery of new therapeutic agents or research tools. For example, its role as a potential building block for coordination polymers is an area of interest. researchgate.net The synthesis of 15N-labeled pyrimidines from dinitrogen could also serve as a valuable tool for studying biomacromolecules. oup.com

By fostering collaborations between these diverse fields, researchers can unlock the full potential of this versatile chemical entity, leading to breakthroughs in medicine, materials, and our fundamental understanding of chemical reactivity.

Q & A

Q. What synthetic routes are effective for 2-Chloro-N-mesitylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: A robust synthetic approach involves nucleophilic aromatic substitution, where mesitylamine reacts with 2,4-dichloropyrimidine under controlled conditions. Key parameters include:

Q. Table 1: Comparison of Synthetic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fe(acac)₃ | DMF | 80 | 78 | ≥98% |

| None | THF | 25 | 32 | 85% |

Q. How can researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., mesityl group integration at δ 2.2–2.4 ppm for methyl protons) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and hydrogen-bonding networks critical for verifying molecular geometry .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 262.1) and detects impurities .

Q. Table 2: Key Crystallographic Parameters

| Bond | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| C-Cl | 1.73 | – | |

| N–H···N | 2.12 | 165 |

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or proton exchange dynamics. Strategies include:

Q. What strategies predict crystal packing behavior based on hydrogen-bonding motifs?

Methodological Answer: Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into discrete patterns (e.g., R₂²(8) rings). For this compound:

Q. How can in silico methods evaluate the compound’s binding to biological targets?

Methodological Answer:

Q. Table 3: Docking Scores for Hypothetical Targets

| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |

|---|---|---|

| EGFR Kinase | -9.2 | Met793, Lys745 |

| COX-2 | -7.8 | Tyr385, Arg120 |

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.